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molecular formula C11H13NO2 B3115662 6-Hydroxy-1,3,3-trimethylindolin-2-one CAS No. 210552-24-2

6-Hydroxy-1,3,3-trimethylindolin-2-one

Cat. No. B3115662
M. Wt: 191.23 g/mol
InChI Key: WZADRYDUBBGITL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07119207B2

Procedure details

Under nitrogen, combined 2.05 g of 6-Methoxy-1,3,3-trimethyl-1,3-dihydro-indol-2-one (10.0 mmol) with 28 ml of CH2Cl2. Added 22 ml of 1.0 M boron tribromide in CH2Cl2 dropwise over 10 minutes. Stirred at room temperature for 3.5 hours. Poured over ice-H2O and filtered to give 2.32 g of beige solid. 1H NMR (400 MHz, CD3OD) δ 1.25 (6H, s), 3.13 (3H, s), 6.42 (1H, d, J=2.08 Hz), 6.45 (1H, d, J=7.9 Hz), 7.02 (1H, d, J=8.1 Hz). M/z (APCI+) 192.1 (M+1). HPLC (aqueous 200 mM ammonium acetate buffer/acetonitrile gradient, 3.0 ml/min, Hewlett Packard ODS Hypersil 5 uM, 125×4 mm column) 3.262.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=[O:3])C.[NH4+:5].CO[C@@H]1[C@@H](C(OC)=O)[C@@H]2[C@@H](CN3[C@H](C2)[C:17]2N[C:27]4[CH:32]=[C:31]([O:33]C)[CH:30]=[CH:29][C:28]=4[C:16]=2[CH2:15]C3)C[C@H]1OC(C1C=C(OC)C(OC)=C(OC)C=1)=O.[C:50](#N)C>>[OH:33][C:31]1[CH:32]=[C:27]2[C:28]([C:16]([CH3:15])([CH3:17])[C:1](=[O:3])[N:5]2[CH3:50])=[CH:29][CH:30]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C2C(C(N(C2=C1)C)=O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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